2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo-
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Overview
Description
2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: This step may involve amide bond formation using hexanoic acid derivatives and appropriate coupling reagents.
Attachment of the 4-Chlorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Biological Pathways: Affecting cellular processes.
Chemical Interactions: Reacting with other molecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-hexanamide: Without the 4-chlorophenyl group.
N-(4-Chlorophenyl)-1,3-dihydro-1,3-dioxo-isoindole: Without the hexanamide group.
Uniqueness
The presence of both the hexanamide and 4-chlorophenyl groups in 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63329-98-6 |
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Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-14-9-11-15(12-10-14)22-18(24)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24) |
InChI Key |
ACCPWCMNSHKILV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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